

Unveiling 17-Hydroxyisolathyrol: A Technical Guide to its Discovery and Isolation

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Compound of Interest

Compound Name: 17-Hydroxyisolathyrol

Cat. No.: B1235966

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of **17-Hydroxyisolathyrol**, a macrocyclic lathyrol diterpene derived from the seeds of *Euphorbia lathyris*. This document details the experimental protocols for its extraction and purification, presents its key physicochemical and spectroscopic data, and explores its biological significance as a potential modulator of multidrug resistance.

Introduction

17-Hydroxyisolathyrol is a naturally occurring diterpenoid belonging to the lathyrene family, a class of compounds known for their complex chemical structures and diverse biological activities. First identified from *Euphorbia lathyris*, a plant with a history in traditional medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications. This guide serves as a comprehensive resource, consolidating the available scientific data on its discovery, isolation, and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **17-Hydroxyisolathyrol** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₀ O ₅	[1][2]
Molecular Weight	350.45 g/mol	[1]
CAS Number	93551-00-9	[1][2]
Appearance	Light yellow to yellow solid	[1]
Storage	Long term at < -15 °C	[2]

Discovery and Initial Characterization

The initial discovery of lathyrane-type diterpene esters from *Euphorbia lathyris* was reported in the mid-1980s. These early investigations laid the groundwork for the subsequent isolation and identification of numerous related compounds, including **17-Hydroxyisolathyrol**. The work by Adolf, Hecker, and Becker in 1984 was pivotal in identifying macrocyclic diterpene esters, termed jolkinols, from callus cultures and roots of the plant.[3]

Experimental Protocols for Isolation and Purification

The isolation of **17-Hydroxyisolathyrol** from the seeds of *Euphorbia lathyris* is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on methods for isolating lathyrane diterpenes.

Plant Material and Extraction

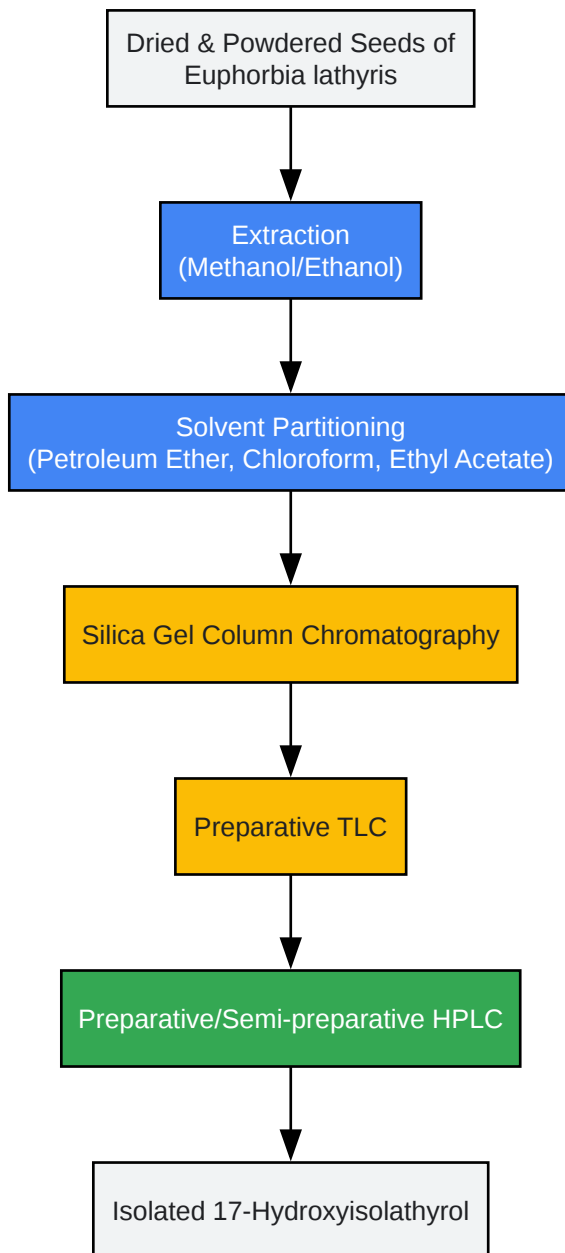
- **Plant Material:** Dried and powdered seeds of *Euphorbia lathyris* are used as the starting material.
- **Extraction:** The powdered seeds are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically carried out by maceration over several days to ensure exhaustive extraction of the plant material.[4]

Fractionation and Purification

- **Solvent Partitioning:** The crude extract is concentrated under reduced pressure, and the residue is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This step separates compounds based on their polarity.
- **Column Chromatography:** The chloroform or ethyl acetate fraction, which typically contains the diterpenoids, is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, to separate the compounds into fractions.
- **Preparative Thin-Layer Chromatography (TLC):** Fractions containing compounds of interest are further purified using preparative TLC on silica gel plates.
- **High-Performance Liquid Chromatography (HPLC):** Final purification is often achieved by preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water gradient.

The following diagram illustrates a general workflow for the isolation of lathyrane diterpenes from *Euphorbia lathyris*.

General Experimental Workflow for Isolation



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Caption: A generalized workflow for the isolation of **17-Hydroxyisolathyrol**.

Spectroscopic Data and Structure Elucidation

The structure of **17-Hydroxyisolathyrol** and related lathyrene diterpenes has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopy

^1H and ^{13}C NMR spectroscopy are crucial for determining the carbon skeleton and the stereochemistry of the molecule. Key spectral features for lathyrene diterpenes include signals for olefinic protons and carbons, as well as characteristic shifts for the methyl groups.

Table 2: Representative NMR Spectral Data for Lathyrene Diterpenes

Nucleus	Chemical Shift (δ) Range (ppm)	Description
^1H NMR	5.0 - 6.5	Olefinic protons
	0.9 - 1.8	Methyl protons
^{13}C NMR	110 - 145	Olefinic carbons
	15 - 30	Methyl carbons

Note: Specific peak assignments for **17-Hydroxyisolathyrol** require access to the original research articles with detailed spectral data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

Infrared Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. For **17-Hydroxyisolathyrol**, characteristic absorption bands would be expected for hydroxyl (-OH) and carbonyl (C=O) groups.

Table 3: Expected Infrared Absorption Bands for **17-Hydroxyisolathyrol**

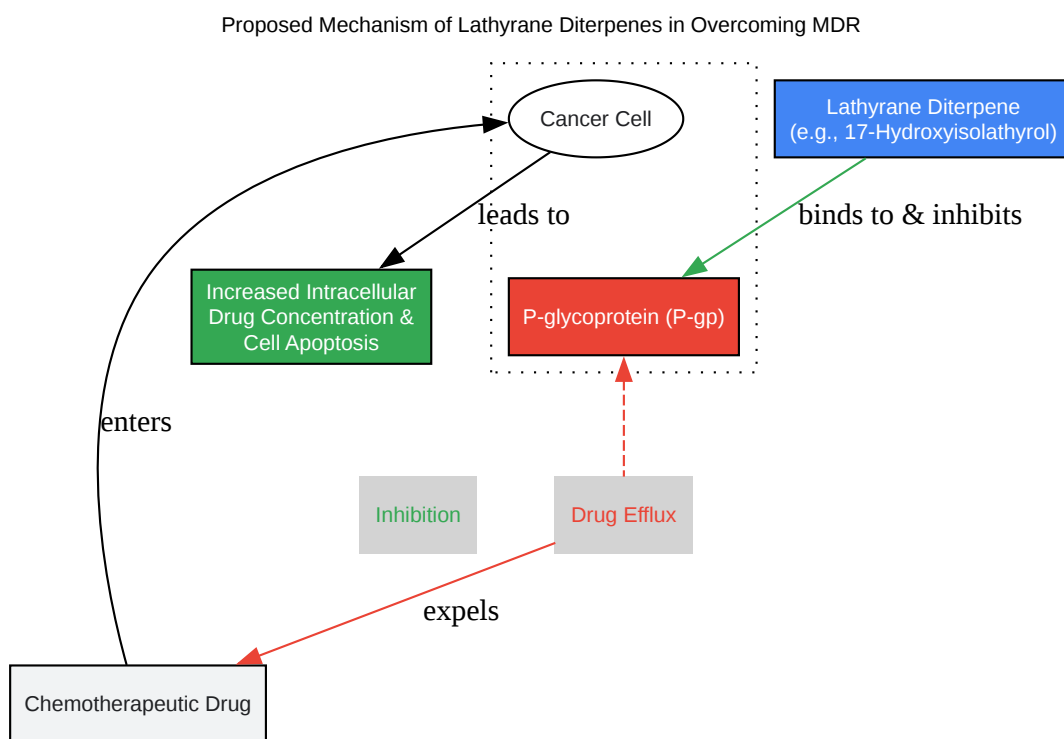
Functional Group	Wavenumber (cm ⁻¹)	Description
O-H	3200 - 3600	Hydroxyl group stretching
C=O	1650 - 1750	Carbonyl group stretching

Biological Activity and Potential Signaling Pathways

Lathyrane diterpenes, including those isolated from *Euphorbia lathyris*, have been investigated for their potential to modulate multidrug resistance (MDR) in cancer cells.[5] MDR is a significant obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).

The proposed mechanism of action for some lathyrane diterpenes as MDR modulators involves the inhibition of P-gp function. By binding to the transporter, these compounds can block the efflux of chemotherapeutic drugs from cancer cells, thereby restoring their cytotoxic efficacy.

The following diagram illustrates the proposed logical relationship of lathyrane diterpenes in overcoming multidrug resistance.



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